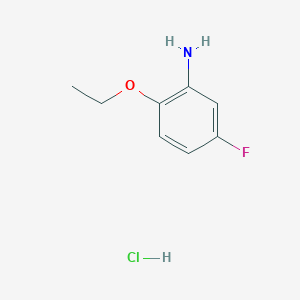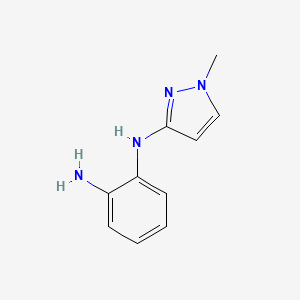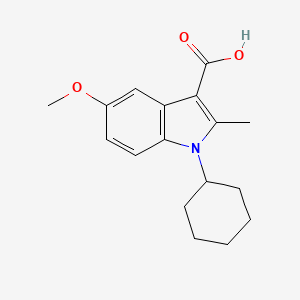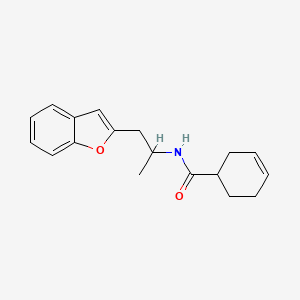![molecular formula C17H16BrNO3 B2379152 [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate CAS No. 717125-85-4](/img/structure/B2379152.png)
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate, also known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities.
作用机制
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribosomal protein S6 kinase, an enzyme involved in protein synthesis. By inhibiting these enzymes, [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to have antibacterial activity against a range of bacterial strains, including drug-resistant strains. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and colitis.
实验室实验的优点和局限性
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields, making it readily available for research. Additionally, [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has a range of biological activities that make it a valuable tool for studying cellular processes and disease mechanisms. However, there are also limitations to using [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate in lab experiments. It has been shown to have cytotoxic effects on some normal cells, so caution must be taken when using it in experiments. Additionally, the mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is not fully understood, so further research is needed to fully elucidate its effects.
未来方向
There are several future directions for research on [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate. One area of research could focus on further elucidating the mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate. Understanding how [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate interacts with cellular processes could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research could focus on optimizing the synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate to improve yields and purity. This could make it more readily available for research and potentially lead to the development of new treatments. Finally, research could focus on exploring the potential of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate as a treatment for other diseases, such as bacterial infections and inflammatory diseases.
合成方法
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is a multi-step process that involves the reaction of 4-bromobenzoic acid with N-methyl-N-(2-phenylethyl)amine to form the intermediate [(2-phenylethyl)carbamoyl]methyl 4-bromobenzoate. This intermediate is then purified and isolated to obtain the final product, [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate. The synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
科学研究应用
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to have a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have antibacterial activity against a range of bacterial strains, including drug-resistant strains. Additionally, [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and colitis.
属性
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-15-8-6-14(7-9-15)17(21)22-12-16(20)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCPYLTIPMVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)



![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)


